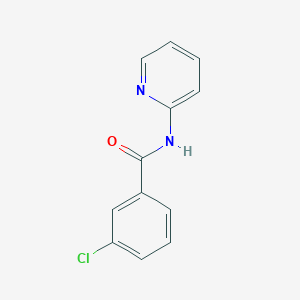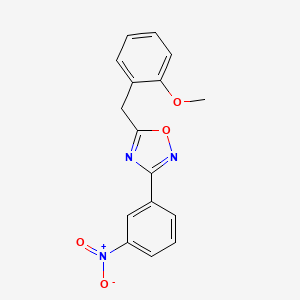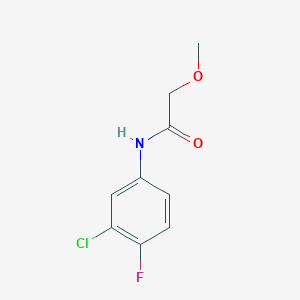
3-chloro-N-2-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-2-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Triclabendazole, and it belongs to a class of chemicals called benzimidazoles. Triclabendazole is a potent anthelmintic drug that is used to treat parasitic infections in animals. However, the chemical has also shown promising results in treating human diseases, such as cancer. In
科学的研究の応用
The potential therapeutic applications of 3-chloro-N-2-pyridinylbenzamide have been extensively studied in scientific research. The compound has shown promising results in treating various types of cancer, such as liver cancer, breast cancer, and leukemia. Triclabendazole has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the chemical has been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in treating autoimmune diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of 3-chloro-N-2-pyridinylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine-binding site of tubulin and disrupts the microtubule structure, leading to cell cycle arrest and apoptosis. Additionally, Triclabendazole has been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, Triclabendazole has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis. The chemical has also been found to have anti-inflammatory and immunomodulatory effects, which can be beneficial in treating autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of using 3-chloro-N-2-pyridinylbenzamide in lab experiments is its potent and selective activity against cancer cells. The compound has been found to be effective in treating various types of cancer, including drug-resistant tumors. Additionally, Triclabendazole has been shown to have low toxicity and few side effects in animal models. However, one of the limitations of using the chemical in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
The potential therapeutic applications of 3-chloro-N-2-pyridinylbenzamide are vast, and there are many future directions for research in this area. One of the areas of interest is the development of new formulations and delivery methods that can improve the bioavailability and pharmacokinetics of the chemical. Additionally, further studies are needed to investigate the mechanism of action of Triclabendazole and its potential interactions with other drugs. Furthermore, the chemical's anti-inflammatory and immunomodulatory effects need to be explored in more detail to determine their potential therapeutic applications in autoimmune diseases. Finally, more research is needed to determine the safety and efficacy of Triclabendazole in human clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in treating various types of cancer and autoimmune diseases. The compound's mechanism of action involves the inhibition of tubulin polymerization and the modulation of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis. Triclabendazole has low toxicity and few side effects, making it an attractive candidate for further research and development. However, more studies are needed to investigate its potential therapeutic applications and interactions with other drugs.
合成法
The synthesis of 3-chloro-N-2-pyridinylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminopyridine in the presence of a reducing agent, such as iron powder. The reaction results in the formation of this compound, which can be further purified using various techniques, such as recrystallization or chromatography.
特性
IUPAC Name |
3-chloro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAYBXSRQYUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)

![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)



![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)
